![molecular formula C20H23N3OS B3007112 N-(2,5-二甲基苯基)-8-氧代-1,5,6,8-四氢-2H-1,5-甲烷并吡啶并[1,2-a][1,5]二氮杂环-3(4H)-甲硫酰胺 CAS No. 399002-50-7](/img/structure/B3007112.png)

N-(2,5-二甲基苯基)-8-氧代-1,5,6,8-四氢-2H-1,5-甲烷并吡啶并[1,2-a][1,5]二氮杂环-3(4H)-甲硫酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

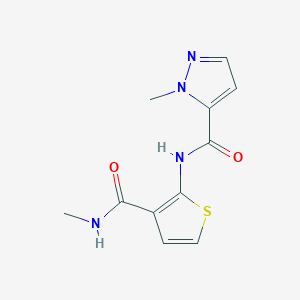

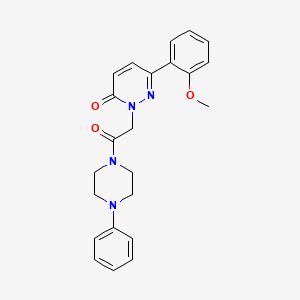

The compound "N-(2,5-dimethylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide" is a derivative of N-(dimethylphenyl)hydrazine carbothioamide, which has been studied for its pharmacophoric properties. Specifically, the compound with the 2,5-dimethylphenyl substituent has demonstrated significant antioxidant activity and has shown potential as an inhibitor of MCF-7 breast cancer cell proliferation, with activity comparable to Doxorubicin .

Synthesis Analysis

The synthesis of related N-(dimethylphenyl)hydrazine carbothioamides involves the use of spectroscopic methods such as FT-IR, 1H-, and 13C RMN, and the molecular structure has been characterized by X-ray diffraction . While the exact synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through reactions involving elemental sulfur, amines, and subsequent reactions with metal salts to form complexes .

Molecular Structure Analysis

The molecular structure of N-(dimethylphenyl)hydrazine carbothioamides has been characterized using X-ray diffraction, which provides detailed information about the arrangement of atoms within the molecule . This structural information is crucial for understanding the interaction of the compound with biological targets, such as enzymes or receptors involved in cancer cell proliferation.

Chemical Reactions Analysis

The related compounds have been shown to undergo cyclopalladation reactions, forming five-membered palladathiaheterocycles when reacted with lithium tetrachloropalladate . These reactions are indicative of the potential reactivity of the sulfur atom within the thioamide group, which is a common feature in the chemical structure of the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(dimethylphenyl)hydrazine carbothioamides, such as solubility, melting point, and stability, are not explicitly detailed in the provided papers. However, the powerful antioxidant activity of these compounds has been highlighted, and their ability to inhibit cancer cell proliferation suggests they possess significant biological activity . The synthesis methods and structural analysis imply that these compounds are likely to have distinct physical and chemical properties that contribute to their pharmacological effects.

科学研究应用

合成及衍生物研究

- 该化合物已参与了专注于合成各种杂环化合物的研究。例如,研究探索了 1,2,3,4-四氢-6H-1,5-甲烷并苯并[d][1,2]二氮杂环衍生物的合成,突出了该化合物在开发新的化学结构和了解其性质中的作用 (Shiotani,Hori,& Mitsuhasi,1967)。

酶抑制和生化活性

- 该化合物的某些衍生物已显示出对血栓素 A2 合成酶等酶的抑制活性。这表明在研究生化途径和开发治疗剂方面具有潜在应用 (Johnson 等,1993)。

催化和化学反应

- 该化合物已在催化的背景下进行了研究,特别是在形成不同杂环环系的反应中。这表明其在促进和理解复杂化学反应中的效用 (Kane & Stewart,1988)。

未来方向

属性

IUPAC Name |

N-(2,5-dimethylphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3OS/c1-13-6-7-14(2)17(8-13)21-20(25)22-10-15-9-16(12-22)18-4-3-5-19(24)23(18)11-15/h3-8,15-16H,9-12H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJDHLHSKUMIRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=S)N2CC3CC(C2)C4=CC=CC(=O)N4C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-3-phenylpropanoate](/img/structure/B3007029.png)

![5-((4-Ethoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3007037.png)

![3,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B3007038.png)

![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B3007039.png)

![3-[(5-bromopyrimidin-2-yl)oxy]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B3007040.png)

![[(1-Methylcyclobutyl)methyl]hydrazine dihydrochloride](/img/structure/B3007041.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3007047.png)

![(2Z,3Z)-bis[(4-chlorophenyl)methylidene]butanedioic acid](/img/structure/B3007052.png)